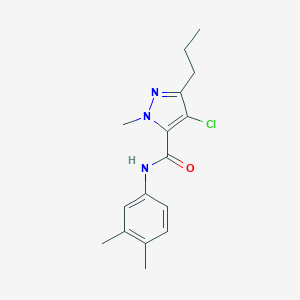
4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPPC belongs to the class of pyrazole derivatives and has been found to exhibit anti-inflammatory and analgesic effects.
Mecanismo De Acción
4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide exerts its anti-inflammatory and analgesic effects by inhibiting the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of inflammation and pain. 4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα.
Biochemical and Physiological Effects:
4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been found to reduce inflammation and pain in animal models of arthritis, colitis, and neuropathic pain. It has also been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has no significant effect on the levels of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is its high selectivity towards the NF-κB pathway. It does not affect other signaling pathways, which reduces the risk of unwanted side effects. However, 4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its therapeutic efficacy.
Direcciones Futuras
Future research on 4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide could focus on improving its solubility and pharmacokinetic properties to enhance its therapeutic efficacy. Other potential applications of 4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide could include the treatment of neuroinflammation, cancer, and autoimmune diseases. The development of novel analogs of 4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with improved selectivity and potency could also be explored. Finally, the molecular mechanisms underlying the anti-inflammatory and analgesic effects of 4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide could be further elucidated to provide a better understanding of its therapeutic potential.
Métodos De Síntesis
The synthesis of 4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form 3,4-dimethylphenylhydrazine-1-carboxylic acid ethyl ester. This intermediate is then reacted with 4-chlorobenzoyl chloride to form 4-chloro-N-(3,4-dimethylphenyl) hydrazine-1-carboxamide. Finally, the propyl group is introduced by reacting the intermediate with propylamine to form 4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.
Aplicaciones Científicas De Investigación
4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been extensively studied for its anti-inflammatory and analgesic effects. It has been found to inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). 4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has also been shown to reduce pain sensitivity in animal models.
Propiedades
Nombre del producto |
4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide |
|---|---|
Fórmula molecular |
C16H20ClN3O |
Peso molecular |
305.8 g/mol |
Nombre IUPAC |
4-chloro-N-(3,4-dimethylphenyl)-2-methyl-5-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H20ClN3O/c1-5-6-13-14(17)15(20(4)19-13)16(21)18-12-8-7-10(2)11(3)9-12/h7-9H,5-6H2,1-4H3,(H,18,21) |
Clave InChI |
WVKCTJNSYDLLGU-UHFFFAOYSA-N |
SMILES |
CCCC1=NN(C(=C1Cl)C(=O)NC2=CC(=C(C=C2)C)C)C |
SMILES canónico |
CCCC1=NN(C(=C1Cl)C(=O)NC2=CC(=C(C=C2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-(2-methylbenzyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287564.png)
![[3-(2-Methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-naphthyl ether](/img/structure/B287566.png)
![6-(2,4-Dichlorobenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287567.png)
![6-(3,4-Dimethoxybenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287568.png)
![Methyl 4-{[3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}phenyl ether](/img/structure/B287569.png)
![6-(2-Chlorobenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287570.png)
![4,6-Dimethyl-2-pyrimidinyl [3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl sulfide](/img/structure/B287572.png)